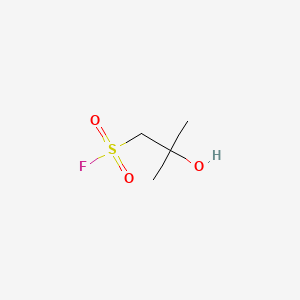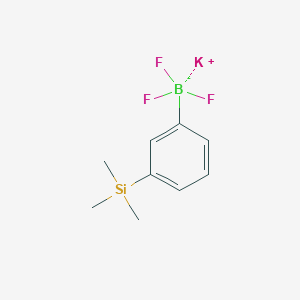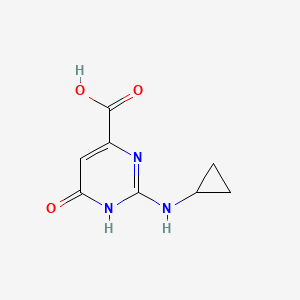![molecular formula C19H23Cl2N3 B15302075 2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B15302075.png)
2-(5-(5,6,7,8-Tetrahydronaphthalen-1-yl)-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring fused with a tetrahydronaphthalene moiety, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride typically involves multiple steps One common route starts with the preparation of the tetrahydronaphthalene derivative, followed by the formation of the benzodiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[5-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amine or alkane derivatives.
Scientific Research Applications
2-[5-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: A related compound with a similar tetrahydronaphthalene structure.
1-Naphthylamine: Another related compound with a naphthalene ring.
2-Amino-5,6,7,8-tetrahydronaphthalene: Shares the tetrahydronaphthalene moiety.
Uniqueness
2-[5-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride is unique due to its combination of a benzodiazole ring and a tetrahydronaphthalene moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C19H23Cl2N3 |
|---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
2-[6-(5,6,7,8-tetrahydronaphthalen-1-yl)-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C19H21N3.2ClH/c20-11-10-19-21-17-9-8-14(12-18(17)22-19)16-7-3-5-13-4-1-2-6-15(13)16;;/h3,5,7-9,12H,1-2,4,6,10-11,20H2,(H,21,22);2*1H |
InChI Key |
JHKJDLDZFIZHKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C3=CC4=C(C=C3)N=C(N4)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![5-Benzyl 8-tert-butyl 1-oxa-5,8-diazaspiro[2.6]nonane-5,8-dicarboxylate](/img/structure/B15302070.png)

